(2,2-Diethoxycyclobutyl)methanol

Descripción general

Descripción

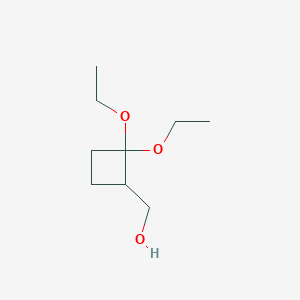

“(2,2-Diethoxycyclobutyl)methanol” is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 .

Molecular Structure Analysis

The molecular structure of “(2,2-Diethoxycyclobutyl)methanol” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide insights into the molecular electrostatic potential (MEP), the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

While specific chemical reactions involving “(2,2-Diethoxycyclobutyl)methanol” are not available, research on methanol synthesis from H2 and CO2 provides insights into the chemical reactions involved . The process involves the addition of intermediate condensation units between reaction steps .Physical And Chemical Properties Analysis

“(2,2-Diethoxycyclobutyl)methanol” has a density of 1.025g/cm3 and a boiling point of 230.49ºC at 760 mmHg . More detailed physical and chemical properties can be analyzed using various methods .Aplicaciones Científicas De Investigación

Probing Surface Sites of Nanocrystals

Methanol, including compounds like (2,2-Diethoxycyclobutyl)methanol, has been used in studying surface sites of metal oxide catalysts. For instance, Wu et al. (2012) used methanol to probe the nature of surface sites of ceria nanocrystals with defined surface planes. This approach is crucial in catalysis research, particularly in understanding the adsorption and desorption processes on catalyst surfaces (Wu et al., 2012).

Utilization in Organic Synthesis

Methanol serves as a solvent, reagent, and feedstock in organic synthesis. Natte et al. (2017) highlighted the use of methanol as a C1 source in the formation of various bonds in organic chemistry. This application is significant in the synthesis of value-added chemicals and pharmaceuticals, where methanol acts as a source for methylation, methoxylation, and other reactions (Natte et al., 2017).

Photolysis Studies

In environmental science, methanol is used in the study of photolytic processes. Goldstein et al. (2007) investigated the photolysis of H2O2 in aqueous solutions using methanol. This research is crucial for understanding the formation of reactive radicals and their applications in environmental chemistry (Goldstein et al., 2007).

Hydrogen Donor in Catalytic Reactions

In catalysis, methanol can act as a hydrogen donor. Smith and Maitlis (1985) demonstrated this in the reduction of ketones to alcohols, where methanol is oxidized to form other compounds. This process highlights the versatility of methanol in organic transformations (Smith & Maitlis, 1985).

Applications in Medical Imaging

In medical science, certain methanol compounds are used in the synthesis of radiotracers for imaging purposes. Altomare et al. (2014) discussed the use of a compound crystallized as a methanol disolvate in PET radiotracing, which is vital for early diagnosis of diseases like Alzheimer’s (Altomare et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

(2,2-diethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-11-9(12-4-2)6-5-8(9)7-10/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZVIWZYTWVMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1CO)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725091 | |

| Record name | (2,2-Diethoxycyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Diethoxycyclobutyl)methanol | |

CAS RN |

23153-61-9 | |

| Record name | (2,2-Diethoxycyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lacosamide impurity I [EP]](/img/structure/B3326056.png)

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)

![4-Ethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one](/img/structure/B3326165.png)